molecular formula C9H13N3O4 B15141179 4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B15141179
M. Wt: 227.22 g/mol
InChI Key: ZHHOTKZTEUZTHX-OHEWIBQUSA-N
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Description

4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. One common method includes the use of protected sugar derivatives, which are then deprotected to yield the final compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is widely used in scientific research due to its versatile nature:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by mimicking natural substrates, thereby blocking their activity. This compound can also integrate into nucleic acids, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a compound of significant interest .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6?,8+/m0/s1

InChI Key

ZHHOTKZTEUZTHX-OHEWIBQUSA-N

Isomeric SMILES

C1[C@H](O[C@H](C1O)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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